tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a hydroxymethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the substituents sequentially. The tert-butyl group can be introduced via alkylation reactions, while the hydroxymethyl and methoxyphenyl groups can be added through nucleophilic substitution and electrophilic aromatic substitution reactions, respectively. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the methoxy group can produce a hydroxyl group .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its structural features make it a candidate for studying interactions with enzymes, receptors, and other biomolecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxy-3-(3-methoxyphenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((3-methoxyphenyl)thio)pyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate stands out due to its unique combination of functional groups. The presence of the hydroxymethyl group provides additional reactivity, allowing for a broader range of chemical transformations. Additionally, the methoxyphenyl group enhances the compound’s potential interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-13(11-19)15(10-18)12-6-5-7-14(8-12)21-4/h5-8,13,15,19H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLPAHXXKYMSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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